molecular formula C6H14ClNO B1423720 3-Propoxyazetidine hydrochloride CAS No. 897019-55-5

3-Propoxyazetidine hydrochloride

Cat. No.: B1423720
CAS No.: 897019-55-5
M. Wt: 151.63 g/mol
InChI Key: FWEILSWQALGJKN-UHFFFAOYSA-N
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Description

3-Propoxyazetidine hydrochloride is a chemical compound with the CAS Number: 897019-55-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 3-azetidinyl propyl ether hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, 1-diphenylmethyl-3-propoxy-azetidine reacts with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloro-ethane at 70°C for 1.5 hours . In the second stage, the reaction is carried out with methanol in 1,2-dichloro-ethane at a temperature between 20 - 70°C for 1.5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The InChI Key for this compound is FWEILSWQALGJKN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

A study explored the bioisosteric modification of 3-α-oxyazetidine to develop broad-spectrum antidepressants through the synthesis of 166 novel 3-aminoazetidine derivatives. These compounds showed inhibitory activities against the reuptake of neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with the identification of a lead compound for further investigation (Han et al., 2014).

Photocatalytic Degradation of Pharmaceuticals

Research into the photocatalytic degradation of various pharmaceuticals in water using polycrystalline TiO2 and a nanofiltration membrane reactor showed different adsorption behaviors of substrates on the catalyst surface, depending on the pH. This study contributes to understanding how pharmaceutical compounds like ranitidine hydrochloride degrade in aqueous environments, which may indirectly relate to the degradation behaviors of compounds like 3-Propoxyazetidine hydrochloride (Molinari et al., 2006).

Chemical Synthesis and Reactivity

An easy synthesis method for 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, was described, showcasing the reactivity of 3,3-dichloroazetidines with bases and the potential intermediacy of 2-azetines. Such studies are crucial for understanding the chemical properties and potential synthetic applications of azetidine derivatives, including this compound (Dejaegher et al., 2002).

Binding Affinity and Mechanism

The study of the GABAA receptor α1 subtype in the ventral pallidum and its regulation of alcohol-seeking behaviors utilized 3-propoxy-β-carboline hydrochloride (3-PBC), highlighting the compound's role in neuropharmacological research. This research offers insights into the binding selectivity and efficacy of compounds targeting GABAA receptors, which could influence the design of new pharmacotherapies (Harvey et al., 2002).

Safety and Hazards

The safety information for 3-Propoxyazetidine hydrochloride indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

3-propoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEILSWQALGJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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